molecular formula C21H15N3O5 B3589387 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide CAS No. 5847-54-1

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Cat. No.: B3589387
CAS No.: 5847-54-1
M. Wt: 389.4 g/mol
InChI Key: BAEVEFNKUYDGMY-UHFFFAOYSA-N
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Description

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a nitrobenzamide group, and a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and a suitable electrophile.

    Attachment of Nitrobenzamide Group: The nitrobenzamide group can be attached through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a metal catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Formation of nitrobenzoxazole oxides

    Reduction: Formation of amino derivatives

    Substitution: Formation of substituted benzoxazole derivatives

Scientific Research Applications

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as:

    N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide: Similar structure but with a different position of the methoxy group.

    N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: Similar structure but with a different position of the nitro group.

    N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5/c1-28-15-6-4-5-13(11-15)21-23-17-12-14(9-10-19(17)29-21)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVEFNKUYDGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361071
Record name N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5847-54-1
Record name N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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